molecular formula C12H14FN3 B13225682 4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile

4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile

Katalognummer: B13225682
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: XHYQLIHZXAOBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H14FN3 It is characterized by the presence of an amino group, a fluorine atom, and a piperidinyl group attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile typically involves the reaction of 4-fluoro-2-nitrobenzonitrile with piperidine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The piperidinyl group contributes to its overall stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Piperidin-1-ylbenzonitrile: Similar structure but lacks the amino and fluorine groups.

    4-Amino-2-(piperidin-1-yl)benzonitrile: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-(piperidin-1-yl)benzonitrile: Similar structure but lacks the amino group.

Uniqueness

4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile is unique due to the combination of the amino, fluorine, and piperidinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .

Eigenschaften

Molekularformel

C12H14FN3

Molekulargewicht

219.26 g/mol

IUPAC-Name

4-amino-5-fluoro-2-piperidin-1-ylbenzonitrile

InChI

InChI=1S/C12H14FN3/c13-10-6-9(8-14)12(7-11(10)15)16-4-2-1-3-5-16/h6-7H,1-5,15H2

InChI-Schlüssel

XHYQLIHZXAOBIS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC(=C(C=C2C#N)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.